Core Scaffold Patented for PI3 Kinase Inhibition: Platform Potential vs. Non-Patented Analogs
The 5-arylidene-thiazolidine-2,4-dione core, including 4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid as a representative variant, is explicitly claimed in US patent application US20080255115A1 as a PI3 kinase inhibitor scaffold [1]. This patent discloses that thiazolidinedione derivatives modulate PI3Kα, PI3Kδ, PI3Kβ, and/or PI3Kγ. In contrast, simpler 5-arylidene-thiazolidine-2,4-diones without N-3 substitution or with only acetic acid side chains lack explicit patent protection as PI3K inhibitors from this filing, which may affect their freedom-to-operate profile for commercial applications.
| Evidence Dimension | Patent protection for PI3K inhibition utility |
|---|---|
| Target Compound Data | Explicitly covered by US20080255115A1 claims as a thiazolidinedione derivative [1]. |
| Comparator Or Baseline | Unsubstituted 5-arylidene-thiazolidine-2,4-diones without N-3 alkylation are not exemplified as PI3K inhibitors in this patent. |
| Quantified Difference | Presence vs. absence of explicit patent coverage for PI3K inhibition (binary differentiation, not quantitative). |
| Conditions | Legal/commercial context: Patent US20080255115A1, filed 2007-08-24. |
Why This Matters
For industrial users developing PI3K-targeted programs, the patent landscape surrounding the scaffold is a critical procurement filter.
- [1] Adams ND, Schmidt SJ, Knight SD, Darcy MG. Thiazolidinedione Derivatives as PI3 Kinase Inhibitors. US Patent Application US20080255115A1, published 2008-10-16. View Source
